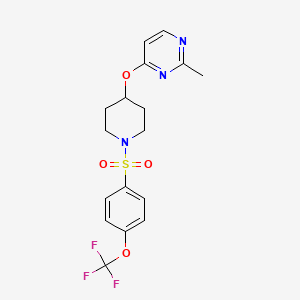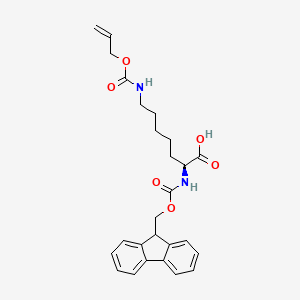
Fmoc-L-HLys(Alloc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-L-HLys(Alloc)-OH” is a compound used in peptide synthesis . The Fmoc group is an amino protecting group, primarily used in peptide synthesis . It is introduced into the target molecule to protect its reactive activity . The Alloc group is another protecting group that can be selectively removed .
Synthesis Analysis
Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide este (Fmoc-OSu) and di-tert-butyl dicarbonate [ (Boc) 2 O], respectively .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple functional groups. The Fmoc group is a fluorenyl group attached to the molecule via a methyloxycarbonyl linkage . The Alloc group is attached via an allyloxy carbonyl linkage .Chemical Reactions Analysis
The Fmoc group is one of the most commonly used protecting groups for amino groups in solid phase peptide synthesis . It is readily deprotected by secondary amines such as piperidine while it is stable under acidic conditions .Aplicaciones Científicas De Investigación
Peptide Chemistry and Protection Strategies
Fmoc and Alloc protecting groups offer a consistent alternative to classical Boc protection in peptide chemistry. Fmoc has been established as the choice α-amino protecting group, and Alloc allows for a fully orthogonal protection strategy with Fmoc and Boc. The introduction of Fmoc and Alloc moieties typically occurs through halogenoformates, azides, or activated carbonates. However, these methods are often accompanied by side reactions, including the formation of Fmoc/Alloc dipeptides and even tripeptides. Novel Fmoc/Alloc-oxime reagents have been introduced, which are stable, highly reactive, and yield almost contaminant-free Fmoc/Alloc-amino acids. Specifically, the N-hydroxypicolinimidoyl cyanide derivative (N-{[(9H-fluoren-9-yl)methoxy]carbonyl-oxy)picolinimidoyl cyanide) has shown promising results for the preparation of Fmoc-Gly-OH with minimal side reactions, as analyzed by reverse-phase HPLC and NMR spectroscopy (Khattab et al., 2010).
Solid Support Synthesis of Glycoconjugates
Fmoc-L-HLys(Alloc)-OH is utilized in the synthesis of orthogonally protected building blocks for the construction of glycoconjugates on a solid support. One study highlighted the synthesis of N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine and its use in preparing triantennary peptide glycoclusters on a solid support. The process involved sequential removal of amino protections and subsequent coupling with peracetylated O-(glycopyranosyl)-N-Fmoc-L-serine pentafluorophenyl esters, offering a modular approach for creating diverse synthetic glycoclusters (Katajisto et al., 2002).
Antibacterial and Anti-inflammatory Applications
The rapid advancement in peptide- and amino-acid-based nanotechnology has opened new avenues for the development of biomedical materials. Fmoc-decorated self-assembling building blocks, such as this compound, have shown promising applications in antibacterial and anti-inflammatory purposes. These nanoassemblies have demonstrated significant effects on bacterial morphology and offer methods for their functional incorporation within resin-based composites. The integration of these nanoassemblies inhibits bacterial growth and viability while not being cytotoxic toward mammalian cell lines. Their low dosage requirement allows for the preservation of mechanical and optical properties of the composite materials (Schnaider et al., 2019).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Fmoc-hLys(Alloc)-OH plays a crucial role in biochemical reactions due to its inherent hydrophobicity and aromaticity, which promote the association of building blocks . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the context of the peptide sequence in which Fmoc-hLys(Alloc)-OH is incorporated .
Cellular Effects
The effects of Fmoc-hLys(Alloc)-OH on cells and cellular processes are largely determined by the peptide sequence it is part of. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the context.
Molecular Mechanism
At the molecular level, Fmoc-hLys(Alloc)-OH exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are again dependent on the peptide sequence in which Fmoc-hLys(Alloc)-OH is incorporated.
Temporal Effects in Laboratory Settings
The effects of Fmoc-hLys(Alloc)-OH can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific temporal effects would depend on the experimental conditions and the context in which Fmoc-hLys(Alloc)-OH is used.
Metabolic Pathways
Fmoc-hLys(Alloc)-OH is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels . The specific metabolic pathways and effects would depend on the peptide sequence in which Fmoc-hLys(Alloc)-OH is incorporated.
Transport and Distribution
Fmoc-hLys(Alloc)-OH is transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . The specific transport and distribution patterns would depend on the peptide sequence in which Fmoc-hLys(Alloc)-OH is incorporated.
Subcellular Localization
The subcellular localization of Fmoc-hLys(Alloc)-OH and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization would depend on the peptide sequence in which Fmoc-hLys(Alloc)-OH is incorporated.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCWEDOQGDZLTE-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
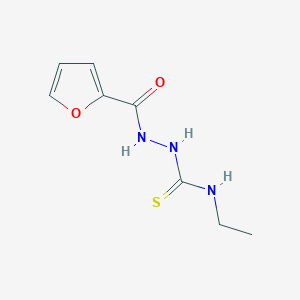
![(Z)-3-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2902545.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902547.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2902549.png)
![3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2902550.png)

![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)
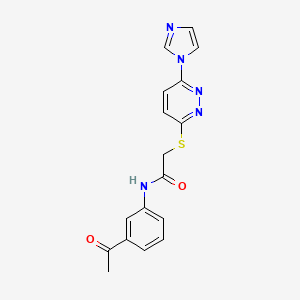
![N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2902557.png)
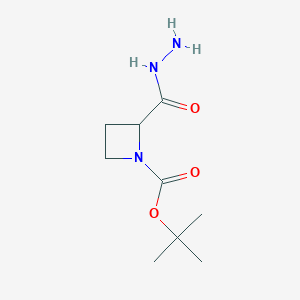

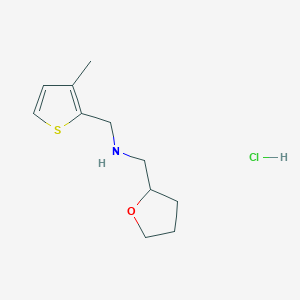
![Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902566.png)
